![molecular formula C10H6BrFO2S B13500274 Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B13500274.png)
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This specific compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms into the benzothiophene ring. The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzothiophene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1-benzothiophene-2-carboxylate
- Methyl 5-fluoro-1-benzothiophene-2-carboxylate
- Methyl 4-chloro-5-fluoro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Biological Activity
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H6BrFO2S, with a molecular weight of 289.12 g/mol. The presence of bromine and fluorine substituents is significant as these halogens can enhance the biological activity of the compound through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. For instance, a study examining various substituted analogues demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity against lung cancer (A-549) and cervical cancer (HeLa) cell lines. The IC50 values were significantly lower for these derivatives compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that benzothiophene derivatives possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective agents against resistant bacterial strains .
Table 2: Antimicrobial Activity of this compound
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Target Interaction : The compound may interact with specific cellular targets such as enzymes or receptors involved in cancer progression or inflammation.
- Cell Cycle Arrest : Some studies suggest that benzothiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : The presence of halogen substituents may enhance membrane permeability or interfere with essential bacterial processes, contributing to their antimicrobial efficacy .
Properties
Molecular Formula |
C10H6BrFO2S |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-7(15-8)3-2-6(12)9(5)11/h2-4H,1H3 |
InChI Key |
SRTLEFQEBOEZAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2Br)F |
Origin of Product |
United States |
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